L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Quantitative Proteomics LC-MS Bioanalysis Pharmacokinetics

L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is a stable isotope-labeled SPPS building block designed for absolute quantitation in LC-MS/MS workflows. The site-specific 3,3-d2 substitution delivers a clean +2 Da mass shift per cysteine residue, enabling unequivocal separation from endogenous analyte and correction of matrix effects, ionization variability, and recovery losses. Ideal for synthesizing SIL-peptide internal standards for pharmacokinetic, toxicokinetic, and clinical biomarker studies. Standard Fmoc/Trt orthogonal protection ensures seamless integration into existing solid-phase synthesis protocols. Choose this compound when regulatory-grade quantitative precision is non-negotiable.

Molecular Formula
Molecular Weight 589.72
Cat. No. B1580200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
Molecular Weight589.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteine-N-Fmoc, S-Trityl (3,3-D2): A Precision Stable Isotope-Labeled Building Block for Quantitative Peptide and Protein Research


L-Cysteine-N-Fmoc, S-trityl (3,3-D2), also known as Fmoc-Cys(Trt)-OH-d2 (CAS 360565-11-3), is a stable isotope-labeled derivative of the widely used peptide synthesis building block Fmoc-Cys(Trt)-OH . This compound features the specific substitution of two hydrogen atoms with deuterium atoms at the 3,3-position of the cysteine residue, resulting in a nominal mass increase of 2 Da compared to its unlabeled analog (C37H29D2NO4S, MW 587.72 vs. C37H31NO4S, MW 585.71) . As a protected amino acid, it maintains the orthogonal Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) protecting groups, ensuring seamless compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows . The strategic incorporation of deuterium provides this compound with unique physicochemical properties that are essential for quantitative analytical applications, making it a critical reagent for precise and accurate measurements in complex biological systems [1].

Why Fmoc-Cys(Trt)-OH and L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) Are Not Interchangeable in Quantitative Assays


The unlabeled compound, Fmoc-Cys(Trt)-OH, is an excellent reagent for general peptide synthesis but is wholly inadequate for the precise analytical workflows that require a stable isotope-labeled internal standard (SIL-IS). Substituting the deuterated version with the unlabeled analog in mass spectrometry (MS)-based quantitation introduces an unresolvable source of error [1]. While the compounds are chemically near-identical in their SPPS behavior [2], their critical difference—a +2 Da mass shift in the target analyte—is what enables their analytical distinction . Without this discrete mass difference, the internal standard cannot be separately monitored from the analyte, thereby nullifying the primary mechanism for correcting matrix effects, ionization efficiency variability, and sample handling losses in LC-MS and GC-MS workflows [3]. For applications requiring absolute quantification, such as pharmacokinetic (PK) studies, clinical biomarker validation, and proteomics, the use of the non-deuterated analog is not a valid substitution and will lead to data that is, at best, imprecise and, at worst, misleading .

L-Cysteine-N-Fmoc, S-Trityl (3,3-D2): Quantified Analytical and Performance Differentiation Against Unlabeled Analogs


Precise +2.016 Da Mass Shift Enables Unambiguous MS-Based Quantitation

The primary differentiation of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) from its unlabeled analog, Fmoc-Cys(Trt)-OH, is its stable isotope-induced mass shift, which is essential for its function as an internal standard (IS) in mass spectrometry . This shift allows the MS detector to distinguish between the analyte (unlabeled) and the internal standard (deuterated) based on their distinct m/z values .

Quantitative Proteomics LC-MS Bioanalysis Pharmacokinetics

Validated High Isotopic Enrichment (≥98 atom% D) for Reliable Internal Standard Performance

The utility of an isotopically labeled internal standard is directly proportional to its isotopic purity. L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is supplied with a certified deuterium incorporation of ≥98 atom%, ensuring minimal contamination from the unlabeled species . This high level of enrichment is critical for achieving a linear and accurate calibration curve in quantitative assays .

Method Validation Quality Control Quantitative MS

High Chemical Purity (≥98%) Ensures Fidelity in Peptide Synthesis

Beyond its isotopic labeling, the compound maintains a high standard of chemical purity (≥98% by HPLC), which is on par with or exceeds the specifications for its unlabeled analog used in research-grade peptide synthesis . This ensures that the labeled peptide or protein synthesized from this building block is not only isotopically distinct but also free from synthesis-impairing impurities .

SPPS Peptide Synthesis Reagent Purity

Proven Compatibility with Standard Fmoc-SPPS Workflows

The deuterium label at the 3,3-position on the cysteine backbone does not interfere with the orthogonal Fmoc and Trt protecting group chemistry. This ensures that the compound can be incorporated into peptides using the same standard activation and coupling protocols as its unlabeled counterpart [1]. No changes to synthesis instrumentation, resin, or cleavage cocktails are required .

SPPS Fmoc Chemistry Peptide Therapeutics

Established Utility in Deuterium Kinetic Isotope Effect (KIE) and Metabolic Stability Studies

The strategic placement of deuterium at the 3,3-position (alpha to the thiol group) is relevant for probing the deuterium kinetic isotope effect (KIE). This effect can be exploited to enhance the metabolic stability of a peptide therapeutic by slowing down enzymatic oxidation or other metabolic transformations at or near the cysteine residue [1]. While direct comparative data for this specific compound is limited, the general principle is well-established for deuterated amino acids in modulating the ADME properties of peptide drugs [2].

Drug Metabolism Pharmacokinetics ADME

Targeted Solubility Profile for Versatile Experimental Design

The compound's solubility in common organic solvents such as DMF (≥ 30 mg/mL) and DMSO (≥ 30 mg/mL) is specifically reported, facilitating its use in both solid-phase peptide synthesis and the preparation of analytical stock solutions [1]. This quantitative solubility data provides a practical, actionable parameter for procurement and experimental planning.

Peptide Chemistry Method Development Reagent Solubility

Optimal Use Cases for L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) in Bioanalytical and Pharmaceutical Research


Absolute Quantification of Peptide Therapeutics in Biological Matrices via LC-MS/MS

This is the primary and most compelling application for L-Cysteine-N-Fmoc, S-Trityl (3,3-D2). The compound is used to synthesize a stable isotope-labeled (SIL) version of a target peptide drug. This SIL-peptide, which is chemically identical but has a +2 Da mass shift per cysteine residue, is then added as an internal standard at a known concentration to plasma, serum, or tissue samples before sample preparation . During LC-MS/MS analysis, the ratio of the peak area for the unlabeled analyte to the peak area for the deuterated internal standard is used to calculate the absolute concentration of the drug with high accuracy and precision . This approach corrects for variability in sample extraction, ionization efficiency, and instrument drift, enabling robust pharmacokinetic (PK) and toxicokinetic (TK) studies required for regulatory submissions [11].

Synthesis of Internal Standards for Quantitative Cysteine Chemoproteomics

In cysteine chemoproteomics, the reactivity of cysteine residues across the proteome is profiled. To achieve reliable quantification across multiple samples and conditions, a heavy isotope-labeled reference peptide is essential . This deuterated building block can be used to synthesize the exact cysteine-containing probe or peptide standard required for the study . By spiking in this heavy standard, researchers can normalize for differences in labeling efficiency, enrichment, and MS response, thereby increasing confidence in the identification of genuinely hyper-reactive or ligandable cysteine residues that are relevant for drug discovery and understanding redox biology [11].

Design and Synthesis of Metabolically Stabilized Peptide Drug Candidates

This compound is a strategic building block for medicinal chemists aiming to improve the pharmacokinetic profile of a lead peptide candidate . By incorporating this deuterated cysteine into the peptide sequence during SPPS, the resulting peptide drug may exhibit a reduced rate of metabolism at or near the cysteine residue due to the primary kinetic isotope effect (KIE) . This can lead to a longer in vivo half-life, lower clearance, and potentially improved efficacy [11]. The compound allows for the precise, site-specific introduction of deuterium without altering the peptide's structure or target-binding properties, making it a powerful tool for drug optimization .

Structural Biology and Biophysical Studies Using NMR Spectroscopy

While mass spectrometry is the primary driver, this deuterated compound has utility in NMR-based structural biology . When incorporated into a peptide or small protein, the deuterium atoms at the 3,3-position simplify the 1H-NMR spectrum by eliminating the signals from those specific protons . This spectral simplification is invaluable for resolving overlapping signals in larger molecules and for assigning resonances in complex spectra [11]. Furthermore, the deuterium label can serve as a site-specific probe for studying peptide-ligand interactions or protein dynamics through techniques like 2H-NMR or by monitoring changes in relaxation properties of nearby protons .

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